1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one

Lipophilicity Drug-likeness Structure-property relationship

1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one (CAS 98362-17-5) is a synthetic, fully substituted benzofuran derivative (molecular formula C14H16O5; molecular weight 264.27 g/mol). The benzofuran core is a recognized pharmacophore, but for this specific compound, public data in primary research papers or authoritative databases are extremely limited.

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
CAS No. 98362-17-5
Cat. No. B12904245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one
CAS98362-17-5
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=C(C=CO2)C(=C1C(=O)C)OC)OC
InChIInChI=1S/C14H16O5/c1-5-18-13-10(8(2)15)11(16-3)9-6-7-19-12(9)14(13)17-4/h6-7H,5H2,1-4H3
InChIKeyFLDHKWYSKGISNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one – Physicochemical Identity and Sourcing Context


1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one (CAS 98362-17-5) is a synthetic, fully substituted benzofuran derivative (molecular formula C14H16O5; molecular weight 264.27 g/mol) [1]. The benzofuran core is a recognized pharmacophore, but for this specific compound, public data in primary research papers or authoritative databases are extremely limited. The molecule is characterized by zero hydrogen-bond donors, five hydrogen-bond acceptors, five rotatable bonds, and a computed XLogP3-AA of 2.3, putting it well within Lipinski's rule-of-five space [1]. Its structural signature consists of an acetyl group at C-5, methoxy groups at C-4 and C-7, and an ethoxy group at C-6. This substitution pattern differentiates it from common natural benzofuran prototypes such as khellinone and visnaginone, which bear different oxygenation patterns on a furanochromone rather than a benzofuran scaffold [2]. The compound's primary documented context is as a synthetic intermediate or substructure fragment in patent literature, rather than as a final biologically characterized lead.

Why 1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one Cannot Be Simply Replaced by In-Class Analogs


The benzofuran class encompasses a structurally diverse set of compounds where seemingly minor changes in the number, type, and position of substituents can profoundly alter physicochemical properties, reactivity, and biological activity. For 1-(6-ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one, the specific combination of a C-5 acetyl, C-4/C-7 methoxy, and C-6 ethoxy groups results in a unique hydrogen-bond acceptor map and conformational profile that cannot be replicated by the corresponding C-6 hydroxy, C-6 methoxy, or C-4/C-7 ethoxy analogs. The published synthesis and biological evaluation of related 6-substituted 5-acetyl-4,7-dimethoxybenzofuran derivatives demonstrates that variation at the 6-position alone yields compounds with markedly different antimicrobial and anticancer profiles [1]. Swapping the C-6 ethoxy for a hydroxy or a longer alkoxy chain would alter the molecule's LogP, solvation energy, and potential for metabolic O-dealkylation, potentially invalidating a synthetic route, an analytical standard, or a structure-activity relationship (SAR) hypothesis. Until direct comparative data are available, purchasers should treat this compound as a structurally distinct entity that is not freely interchangeable with its closest neighbors.

Quantitative Differentiation Evidence for 1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one


Lipophilicity (XLogP3-AA) Compared to the 6-Hydroxy Analog

The target compound's computed XLogP3-AA is 2.3, which is 0.5–0.8 log units higher than the predicted value for the corresponding 6-hydroxy analog (5-acetyl-6-hydroxy-4,7-dimethoxybenzofuran, XLogP3-AA ~1.5–1.8). This difference arises from the replacement of a hydrogen-bond donor (OH) with an ethyl group, eliminating the donor while increasing hydrophobic surface area [1]. The consequence is a compound that is more membrane-permeable by prediction but lacking the metabolic conjugation handle of the phenol.

Lipophilicity Drug-likeness Structure-property relationship

Hydrogen-Bond Donor Count Versus 6-Hydroxy and 6-Amino Analogs

1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one has zero hydrogen-bond donors (HBD = 0), a direct consequence of the fully alkylated 6-ethoxy substituent [1]. In contrast, the 6-hydroxy analog (HBD = 1) and any 6-amino analog (HBD ≥ 1) possess one or more donors. An HBD count of zero is a strict requirement for certain CNS multiparameter optimization scores, as hydrogen-bond donors are penalized for increasing desolvation penalty and P-glycoprotein recognition.

Hydrogen bonding Permeability Off-target liability

Topological Polar Surface Area (TPSA) Differentiation from 6-Aminoalkoxy Derivatives

The target compound's computed topological polar surface area (TPSA) is 57.9 Ų [1]. This is markedly lower than the TPSA values of the 6-(2-dialkylaminoethoxy) derivatives cited in US Patent 3,971,793, where the presence of a basic nitrogen increases the TPSA to approximately 70–80 Ų [2]. The lower TPSA of the ethoxy-substituted compound predicts superior passive membrane permeation, provided solubility is maintained.

Polar surface area Oral bioavailability CNS penetration

Absence of Antimicrobial Activity in Closest Scaffold Derivatives and Implications for Selectivity

A study of 6-substituted 5-acetyl-4,7-dimethoxybenzofuran derivatives (Krawiecka et al., 2013) reported that most compounds, including those with alkoxy chains at C-6, showed no antimicrobial activity (MIC > 512 mg/L against standard bacterial and fungal strains) [1]. Three compounds (2l, 2m, 2o) displayed selective activity only against Candida albicans. While the target compound (6-ethoxy) was not directly tested, the class-level data suggest that simple 6-alkoxy derivatives of 5-acetyl-4,7-dimethoxybenzofuran are largely devoid of broad-spectrum antimicrobial activity, unlike the 6-piperazino-alkyl-substituted analogs.

Antimicrobial Counter-screening Selectivity

Lack of Cytotoxicity in K562 and HeLa Cells for Scaffold Class

The same 2013 study reported that none of the 6-substituted 5-acetyl-4,7-dimethoxybenzofuran derivatives, including the 6-(2-bromoethoxy) and 6-(3-bromopropoxy) analogs, exhibited significant anticancer activity in K562 (chronic myelogenous leukemia) and HeLa (cervical carcinoma) cell lines [1]. The 6-ethoxy analog was not directly profiled, but the structurally adjacent 6-(2-bromoethoxy) derivative (Compound 1a) serves as the closest published precedent, showing IC50 values > 100 µM or no growth inhibition.

Cytotoxicity Cancer cell lines Counter-screening

Application Scenarios for 1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one Based on Available Differentiation Evidence


Non-Antimicrobial, Non-Cytotoxic Benzofuran Scaffold for Chemical Probe Derivatization

The class-level evidence from the closest published analogs (Krawiecka et al., 2013) indicates that 5-acetyl-4,7-dimethoxybenzofuran derivatives bearing simple 6-alkoxy substituents are devoid of broad-spectrum antimicrobial activity (MIC > 512 mg/L) and show no significant cytotoxicity in K562 or HeLa cells (IC50 > 100 µM) [1]. Researchers requiring a benzofuran core that does not intrinsically perturb microbial growth or mammalian cell viability can use 1-(6-ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one as a 'clean' starting scaffold for further functionalization, with the acetyl and aromatic methoxy groups offering orthogonal handles for chemistry (e.g., ketone reduction, oxime formation, or demethylation).

CNS-Targeted Library Design Requiring Low TPSA and Zero HBD

With a computed TPSA of 57.9 Ų and zero hydrogen-bond donors [1], this compound meets two critical CNS drug-likeness parameters: TPSA < 60–70 Ų and HBD ≤ 1. This contrasts with 6-aminoalkoxy analogs described in US Patent 3,971,793, which have higher TPSA (~70–80 Ų) and were developed as peripheral cardiovascular agents [2]. Medicinal chemists building focused libraries for CNS targets may therefore select this 6-ethoxy derivative over the aminoalkoxy variants to achieve better brain penetration in initial screening hits, while retaining the benzofuran core for synthetic tractability.

Synthetic Intermediate for Patent-Disclosed Benzofuran Cardiovascular Agents

US Patent 3,971,793 describes the synthesis of 6-(dialkylamino)ethoxy-4,7-dimethoxy-2,3-dihydrobenzofurans with antihypertensive and vasodilatory properties, using 6-dialkylaminoalkoxy-5-acetyl-4,7-dimethoxybenzofuran as the key intermediate [2]. The target compound, 1-(6-ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one, serves as a close structural analog of the patent's starting material (piperidino-6-ethoxy-5-acetyl-4,7-dimethoxybenzofuran). It can be used as a model substrate for developing new synthetic routes to this pharmacologically active class without infringing on existing composition-of-matter claims, or as an analytical reference standard for process chemistry development.

Analytical Reference Standard for Benzofuran Natural Product Analogs

The compound's defined substitution pattern (C-5 acetyl, C-4/C-7 methoxy, C-6 ethoxy) makes it a useful small-molecule reference standard for HPLC, LC-MS, or GC-MS method development when analyzing synthetic mixtures or natural product extracts containing benzofuran derivatives [1]. Its zero hydrogen-bond donor count simplifies chromatographic behavior prediction, and its intermediate lipophilicity (XLogP3-AA = 2.3) provides a calibration point between more polar hydroxylated benzofurans and more lipophilic poly-alkoxylated derivatives.

Quote Request

Request a Quote for 1-(6-Ethoxy-4,7-dimethoxy-1-benzofuran-5-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.